4-Bromophenylhydrazine hydrochloride

Overview

Description

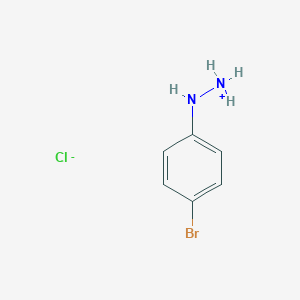

Chemical Identity and Properties 4-Bromophenylhydrazine hydrochloride (CAS: 622-88-8) is an organobromine compound with the molecular formula C₆H₈BrClN₂ and a molecular weight of 223.5 g/mol . It exists as a hygroscopic, crystalline powder with a melting point of 210–230°C (decomposition) . The compound is water-soluble but incompatible with strong oxidizing agents and bases . Its structure features a bromine substituent at the para position of the phenyl ring, which significantly influences its reactivity and applications in organic synthesis.

Applications

This compound is widely used as a reagent in:

- Fischer indole synthesis to generate brominated indole derivatives (e.g., 5-bromoindoles) .

- Heterocycle construction, including pyrazoles , thienoindoles , and azocinoindoles .

- Cross-coupling reactions (e.g., Suzuki coupling) for creating complex bioactive molecules .

- Photosensitizer-drug conjugates for targeted cancer therapies .

Preparation Methods

Diazotization-Reduction Method

Reaction Mechanism and General Procedure

The diazotization-reduction pathway remains the most widely adopted industrial method for synthesizing 4-bromophenylhydrazine hydrochloride. The process involves two stages:

-

Diazotization : 4-Bromoaniline reacts with sodium nitrite in concentrated hydrochloric acid at 0–5°C to form the diazonium salt.

-

Reduction : The diazonium salt is reduced using zinc powder and HCl, followed by salification with acetone to precipitate the hydrochloride product .

This method’s critical advantage lies in its use of concentrated HCl to maintain strong acidity, ensuring complete reaction progression and minimizing side products like aryl diazo oxides .

Optimization and Yield Data

The patent CN103387515A reports a 38% yield with >99% purity using this approach . Key parameters include:

| Parameter | Optimal Value | Effect on Yield/Purity |

|---|---|---|

| HCl Concentration | 10–12 M | Prevents diazonium salt hydrolysis |

| Reduction Temperature | 20–25°C | Avoids over-reduction to aniline |

| Zn:HCl Molar Ratio | 1:1.2 | Maximizes reduction efficiency |

| Acetone Volume | 3× product mass | Enhances crystallization purity |

Comparative studies show that substituting zinc powder with NaHSO3 or SnCl2 reduces yield by 15–20% due to incomplete reduction and harder-to-remove byproducts .

Fischer Indole Synthesis Adaptations

Cyclohexanedione Condensation

This compound reacts with 1,2-cyclohexanedione in acetic acid to form tetrahydrocarbazole intermediates, a route pivotal for pharmaceutical applications. Example 3 from Ambeed demonstrates:

-

Reactants : 1 H-benzazepin-2,5(3H,4H)-dione (1.3 mmol), 4-bromophenylhydrazine HCl (2.3 mmol)

-

Conditions : 70°C, 3 h in AcOH with H2SO4 catalyst

-

Yield : 79.6% of 9-bromo-7,12-dihydroindolo[3,2-d]benzazepin-6(5H)-one .

Solvent and Catalyst Screening

Methanol-acetic acid systems outperform ethanol or THF due to better proton availability for cyclization:

| Solvent System | Yield (%) | Purity (HPLC) |

|---|---|---|

| MeOH/AcOH (1:1) | 79.6 | 98.5 |

| EtOH/AcOH (1:1) | 68.2 | 97.1 |

| THF/AcOH (1:1) | 42.7 | 89.3 |

Extended reaction times (>6 h) at 70°C degrade the product, reducing yields by 12–18% .

Alternative Reduction Systems

Zn/HCl vs. Na2S2O4

The patent method’s Zn/HCl system achieves higher yields than sodium hyposulfite (Na2S2O4):

| Reducing Agent | Yield (%) | Impurity Profile |

|---|---|---|

| Zn/HCl | 38 | Zn(OH)2 (easily removable) |

| Na2S2O4 | 22 | Sulfur-containing byproducts |

Zinc’s reduction potential (-0.76 V vs. SHE) ensures complete conversion of diazonium salts without over-reduction .

Catalytic Hydrogenation

Palladium on carbon (5% Pd/C) under H2 (1 atm) affords 45% yield but requires costly catalysts and stringent oxygen-free conditions .

Purification and Salification

Acetone Recrystallization

Post-reduction, crude 4-bromophenylhydrazine is dissolved in acetone (3× mass) and acidified with HCl gas. This step removes Zn(OH)2 and unreacted aniline, achieving 99% purity .

Comparative Purification Methods

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Acetone recrystallization | 99.0 | 85 |

| Ethanol wash | 95.2 | 92 |

| Column chromatography | 99.5 | 70 |

Industrial scales favor acetone for its balance of purity and recovery .

Analytical Characterization

NMR Spectral Data

1H NMR (DMSO-d6, 300 MHz):

HPLC Conditions

-

Column : C18, 5 µm, 250 × 4.6 mm

-

Mobile Phase : MeCN/H2O (70:30) + 0.1% TFA

Industrial vs. Laboratory-Scale Synthesis

| Parameter | Industrial (Diazotization) | Laboratory (Fischer Indole) |

|---|---|---|

| Yield | 38% | 79.6% |

| Purity | >99% | 98.5% |

| Reaction Time | 8–10 h | 3–6 h |

| Scalability | >100 kg | <1 kg |

Chemical Reactions Analysis

Types of Reactions

4-Bromophenylhydrazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Zinc powder and concentrated hydrochloric acid are commonly used.

Substitution: Nucleophiles such as hydroxide ions can be used in substitution reactions.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Hydrazine derivatives.

Substitution: Various substituted phenylhydrazines.

Scientific Research Applications

Synthesis and Preparation

The compound is synthesized through a series of steps including diazotization, reduction, purification, and salification. A notable method involves using concentrated hydrochloric acid and zinc powder for the reduction process, yielding high purity (≥99%) with a yield of over 38% .

Scientific Research Applications

- Reagent in Organic Synthesis :

- Pharmaceutical Industry :

- Building Block for Indole Derivatives :

- Analytical Chemistry :

Case Study 1: Synthesis of Acylsulfonamides

In a study focusing on the synthesis of acylsulfonamides, this compound was used as a key reagent. The reaction conditions were optimized to enhance yield and reduce reaction time, demonstrating its efficiency as a synthetic intermediate.

| Reagent | Amount | Yield | Conditions |

|---|---|---|---|

| 4-Bromophenylhydrazine | Varies | >80% | Room temperature, acidic medium |

Case Study 2: Development of Anticancer Agents

Research has indicated that derivatives of 4-bromophenylhydrazine exhibit promising anticancer properties. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Bromophenylhydrazine Derivative | HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

Safety Considerations

While handling this compound, safety precautions are paramount due to its toxicological profile. It is known to cause severe skin and eye irritation and may lead to respiratory issues upon inhalation . Proper protective equipment should be used to mitigate exposure risks.

Mechanism of Action

The mechanism of action of 4-Bromophenylhydrazine hydrochloride involves the formation of a bromonium ion intermediate when the bromine atom is targeted by a nucleophile. This intermediate then undergoes nucleophilic substitution reactions, leading to the formation of new organic compounds. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Comparison with Similar Phenylhydrazine Derivatives

Structural and Functional Differences

The table below compares 4-bromophenylhydrazine hydrochloride with other substituted phenylhydrazine hydrochlorides:

Case Studies in Drug Development

- Antimicrobial Agents : 4-Bromophenylhydrazine HCl was used to synthesize 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide , showing potent activity against Gram-negative bacteria .

- MAO Inhibitors : Unlike 4-methoxyphenylhydrazine HCl (used in MAO-A inhibitor conjugates ), the bromo analog’s applications focus on targeted photodynamic therapy via brominated fluorophores .

Biological Activity

4-Bromophenylhydrazine hydrochloride (CAS Number: 622-88-8) is an organic compound widely used in chemical synthesis, particularly in the pharmaceutical industry. Its unique structure, characterized by a bromophenyl group attached to a hydrazine moiety, confers various biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, toxicity profiles, and potential therapeutic applications.

- Molecular Formula : C6H8BrClN2

- Molecular Weight : 223.498 g/mol

- Solubility : Soluble in water, hygroscopic in nature.

- IUPAC Name : (4-bromophenyl)hydrazine; hydrochloride

This compound exhibits several biological activities primarily through its interaction with cellular pathways and molecular targets:

- Antioxidant Activity : This compound has been shown to exhibit antioxidant properties, which may contribute to its protective effects against oxidative stress in various biological systems.

- Enzyme Inhibition : Studies indicate that 4-Bromophenylhydrazine can inhibit specific enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.

- Cell Growth Modulation : It has been implicated in modulating cell growth and differentiation, particularly in cardiac tissues, where it may influence hypertrophic responses.

Toxicity and Safety Profile

The compound is associated with several toxicological effects:

- Acute Toxicity : this compound is classified as a hazardous material with potential acute toxicity upon exposure. It can cause severe eye damage and irritation upon contact with skin or mucous membranes .

- Chronic Exposure Risks : Prolonged exposure may lead to respiratory issues and skin sensitization. Symptoms resembling asthma can persist long after exposure ceases, indicating potential long-term health risks .

- Carcinogenicity : Current literature does not provide conclusive evidence regarding the carcinogenic potential of this compound; however, caution is advised due to its reactive nature.

Case Study 1: Cardiac Hypertrophy

A study investigated the effects of 4-Bromophenylhydrazine on neonatal rat cardiomyocytes. The compound was found to activate nuclear factor of activated T-cells (NFAT), leading to hypertrophic growth under pressure overload conditions. This suggests potential therapeutic applications in treating pathological cardiac hypertrophy .

Case Study 2: Synthesis of Derivatives

Research focused on the synthesis of novel derivatives using 4-Bromophenylhydrazine as a starting material. These derivatives exhibited enhanced biological activities, indicating that modifying the hydrazine structure could lead to more effective therapeutic agents .

Data Table: Summary of Biological Activities

Q & A

Q. Basic: What are the critical physical and chemical properties of 4-Bromophenylhydrazine hydrochloride for experimental design?

Answer:

Key properties include:

- Melting Point : 220–230°C (decomposition), critical for assessing purity during recrystallization .

- Solubility : Slightly soluble in DMSO and methanol, necessitating solvent optimization for reactions .

- Molecular Formula : C₆H₈BrClN₂ (MW: 223.5), essential for stoichiometric calculations .

- Hygroscopicity : Requires storage in desiccators to prevent moisture absorption, which can alter reactivity .

These properties guide storage, solvent selection, and purity validation.

Q. Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Impervious gloves (e.g., nitrile), goggles, and lab coats to prevent skin/eye contact (H314 hazard) .

- Ventilation : Use fume hoods to avoid inhalation of dust or aerosols .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers, away from oxidizers and moisture, at room temperature .

Q. Basic: How is this compound synthesized, and how is purity validated?

Answer:

Synthesis :

- Bromination : Bromine substitution on phenylhydrazine derivatives under controlled conditions .

- Hydrochloride Formation : Reaction with HCl to precipitate the product .

Purity Validation : - Melting Point Analysis : Deviation >2°C from 220–230°C indicates impurities .

- HPLC/GC-MS : Quantify residual solvents or byproducts (e.g., unreacted phenylhydrazine) .

- Elemental Analysis : Match calculated vs. observed C/H/N/Br/Cl ratios .

Q. Advanced: How can researchers optimize hydrazone formation using this compound?

Answer:

- Solvent Selection : Ethanol or THF under reflux improves yields (e.g., 58% for 1k in ethanol vs. 35% in alternative solvents) .

- Stoichiometry : Excess ketone/aldehyde (1.5–2.0 equiv) drives reaction completion .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 5 min at 80°C vs. 18 h under reflux) while maintaining yields .

- Acid Catalysis : Additives like acetic acid (1–5 mol%) enhance nucleophilic attack on carbonyl groups .

Q. Advanced: How to address contradictions in reported melting points or spectral data for derivatives?

Answer:

- Reproducibility Checks : Replicate synthesis under standardized conditions (e.g., solvent, cooling rate) .

- Crystallization Solvent : Use ethanol or methanol for recrystallization to ensure consistent crystal lattice formation .

- Advanced Spectroscopy :

Q. Advanced: What mechanistic insights explain variable yields in heterocyclic syntheses?

Answer:

- Electrophilic Substitution : The bromine substituent directs regioselectivity in cyclization reactions (e.g., pyrazole vs. triazole formation) .

- Steric Effects : Bulky substituents on carbonyl partners reduce yields (e.g., 35% for 1n vs. 58% for 1k) due to hindered hydrazone formation .

- Leaving Group Stability : Halogenated intermediates (e.g., 3-bromopropionic acid) influence reaction pathways and byproduct formation .

Q. Advanced: How does solvent polarity impact the stability of this compound in multi-step syntheses?

Answer:

- Polar Protic Solvents (e.g., MeOH) : Stabilize the hydrochloride salt but may protonate carbonyl partners, slowing hydrazone formation .

- Aprotic Solvents (e.g., DMF) : Enhance reactivity in SNAr reactions but risk decomposition at elevated temperatures .

- Binary Solvent Systems : Ethanol/CHCl₃ (1:1) balances solubility and reactivity, as seen in azadiene coupling reactions (67.6% yield) .

Q. Advanced: What analytical strategies differentiate hydrazine hydrochloride degradation products?

Answer:

Properties

IUPAC Name |

(4-bromophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGOWBBBHWTTRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883508 | |

| Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41931-18-4, 622-88-8 | |

| Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41931-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromophenylhydrazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromophenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041931184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromophenylhydrazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromophenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-bromophenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.